molecular formula C14H20O B14837176 2-Tert-butyl-3-(cyclopropylmethyl)phenol

2-Tert-butyl-3-(cyclopropylmethyl)phenol

Cat. No.: B14837176
M. Wt: 204.31 g/mol
InChI Key: PFQWXBCEBAIASN-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(cyclopropylmethyl)phenol is a synthetic phenolic compound characterized by a tert-butyl group at the 2-position and a cyclopropylmethyl substituent at the 3-position of the aromatic ring. This compound has garnered attention in pharmacological research due to its interactions with dopamine (D1) and sigma (σ1) receptors. Structural studies indicate that the cyclopropylmethyl group serves as a bioisostere for bulkier alkyl chains, balancing hydrophobicity and receptor-binding efficiency . Its unique substitution pattern enables dual modulation of receptor activity, making it a candidate for studying agonist-antagonist balance in opioid receptor ligands .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-tert-butyl-3-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3

InChI Key

PFQWXBCEBAIASN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Tert-butyl-3-(cyclopropylmethyl)phenol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zinc dust can facilitate the selective alkylation of phenol, minimizing side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or hydroquinones.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over a palladium or rhodium catalyst is often used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions include tert-butylquinones, cyclohexanol derivatives, and various substituted phenols .

Scientific Research Applications

2-Tert-butyl-3-(cyclopropylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The tert-butyl and cyclopropylmethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Receptor Affinity and Structure-Activity Relationships (SAR)

Key comparisons focus on substituent effects at the 3-position of the phenolic ring. Data from receptor-binding assays highlight critical trends:

Compound Substituent (3-position) σ1 Receptor Ki (nM) D1 Receptor Affinity Pharmacological Activity
2-Tert-butyl-3-(cyclopropylmethyl)phenol Cyclopropylmethyl ~12 High Balanced agonist-antagonist
n-Butyl analogue (13) n-Butyl 13 High Pure σ1 agonist
Hydroxypropyl analogue (16) Hydroxypropyl 53 Reduced Lower σ1/D1 affinity
  • Cyclopropylmethyl vs. n-Butyl : The cyclopropylmethyl substituent achieves σ1 receptor affinity (Ki ~12 nM) comparable to the n-butyl analogue (Ki 13 nM), despite its reduced hydrophobicity. This suggests cyclopropylmethyl acts as a bioisostere, mimicking n-butyl’s steric and electronic properties while improving pharmacokinetic profiles .
  • Hydroxypropyl Analogue: The hydroxyl group in compound 16 reduces σ1 affinity (Ki 53 nM), indicating polar groups disrupt receptor interactions. This contrasts with phenolic hydroxyls in other opioid ligands, where hydrogen bonding enhances binding .

Pharmacological Activity Modulation

In the oripavine series, cyclopropylmethyl substitution on nitrogen confers narcotic antagonist activity, whereas larger substituents (e.g., propyl) favor agonist effects. For 2-Tert-butyl-3-(cyclopropylmethyl)phenol, the tert-butyl group stabilizes the aromatic system, while the cyclopropylmethyl side chain balances agonist-antagonist activity, reducing addiction liability compared to pure agonists like morphine .

Stability and Reactivity

Cyclopropylmethyl groups enhance cationic stability compared to benzyl or allyl groups, as demonstrated by NMR studies of dimethyl derivatives. This stability may contribute to the compound’s metabolic resistance and prolonged receptor engagement .

Key Research Findings

  • Bioisosteric Replacement : Cyclopropylmethyl effectively replaces n-butyl in σ1/D1 ligands without sacrificing affinity, offering a strategy to optimize drug solubility and bioavailability .

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